REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].F[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[Cl:21][C:22]1[CH:36]=[C:35]([Cl:37])[CH:34]=[CH:33][C:23]=1[O:24][C:25]1[CH:31]=[CH:30][C:29]([F:32])=[CH:28][C:26]=1[NH2:27].[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[Cl:21][C:22]1[CH:36]=[C:35]([Cl:37])[CH:34]=[CH:33][C:23]=1[O:24][C:25]1[CH:31]=[CH:30][C:29]([F:32])=[CH:28][C:26]=1[NH:27][C:3]([NH:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1)=[O:9]
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC2=C(N)C=C(C=C2)F)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC2=C(N)C=C(C=C2)F)C=CC(=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=C(C=C(C=C2)F)[N+](=O)[O-])C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 78% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=C(C=C(C=C2)F)NC(=O)NC=2SC=CN2)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |